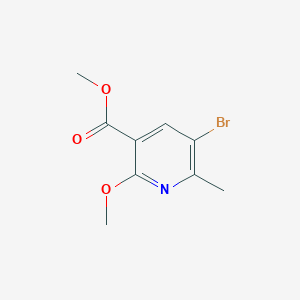

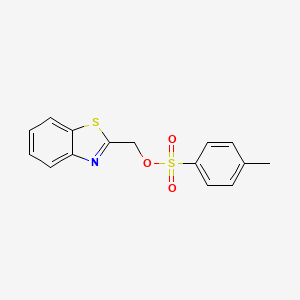

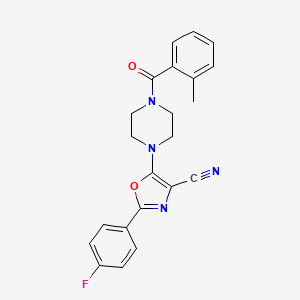

![molecular formula C22H20FN5O2 B2916210 N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031665-27-6](/img/structure/B2916210.png)

N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a complex organic compound. It is a derivative of the quinazoline family, which is a class of organic compounds characterized by a benzene ring fused to a pyrimidine ring . Quinazoline derivatives have been found to possess a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of such compounds often involves a multi-step reaction sequence. For example, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been conveniently synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex, given the presence of multiple rings and functional groups. The 1,2,3-triazole ring is an important heterocyclic scaffold used in medicinal chemistry, often explored in the design of quinazoline anti-tumor hybrids .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex and varied, depending on the specific conditions and reagents used. For instance, the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of quinazoline derivatives, including compounds structurally similar to N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide, involves complex organic reactions aimed at creating molecules with potential biological activities. These compounds are synthesized through multiple-step reactions, involving cyclization processes and the use of various organic reagents to introduce specific functional groups critical for biological activity. The characterization of these compounds typically employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction to confirm their structures (Sarges et al., 1990).

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The structural motifs present in compounds like this compound are known to interact with various cellular targets, leading to cytotoxic effects against cancer cell lines. Studies on similar compounds have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential utility in cancer therapy (B. N. Reddy et al., 2015).

Antimicrobial Activity

The antimicrobial activity of quinazoline derivatives is another area of interest, with several studies reporting the synthesis of compounds demonstrating significant antibacterial and antifungal activities. These activities are attributed to the compounds' ability to interfere with bacterial cell wall synthesis or fungal cell membrane integrity, indicating their potential as new antimicrobial agents. Compounds structurally related to this compound could potentially possess similar antimicrobial properties (Azza M. El‐Kazak & M. Ibrahim, 2013).

Potential for CNS and Antidepressant Activity

Some quinazoline derivatives have shown promise as central nervous system (CNS) agents, including potential antidepressant effects. These effects are believed to be mediated through interactions with adenosine receptors, suggesting a mechanism of action for the potential therapeutic use of this compound in treating CNS disorders (R. Sarges et al., 1990).

Zukünftige Richtungen

The future directions for research on “N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” and similar compounds could involve further exploration of their biological properties and potential therapeutic applications. For instance, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

Wirkmechanismus

Target of Action

The primary target of N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is the benzodiazepine (BZD) receptor . This receptor is a part of the GABA_A receptor, which is a major inhibitory neurotransmitter receptor in the brain .

Mode of Action

The compound interacts with the BZD-binding site of the GABA_A receptor . This interaction enhances the effect of the neurotransmitter GABA, leading to an increase in inhibitory effects on neuronal excitability . This results in the anticonvulsant activity of the compound .

Biochemical Pathways

The compound’s action on the BZD-binding site of the GABA_A receptor affects the GABAergic pathway . This pathway is responsible for inhibiting neuronal excitability in the nervous system . By enhancing the effect of GABA, the compound increases the inhibitory effects on neurons, thereby reducing the likelihood of seizures .

Pharmacokinetics

The compound’s high anticonvulsant activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound exhibits high anticonvulsant activity, comparable to or better than the standard drug diazepam . This is likely due to its enhancement of GABA’s inhibitory effects, which reduces neuronal excitability and thus the likelihood of seizures .

Eigenschaften

IUPAC Name |

N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2/c23-15-6-4-5-13(11-15)19-20-25-22(30)17-10-9-14(12-18(17)28(20)27-26-19)21(29)24-16-7-2-1-3-8-16/h4-6,9-12,16,27H,1-3,7-8H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSAXKFREVPCAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

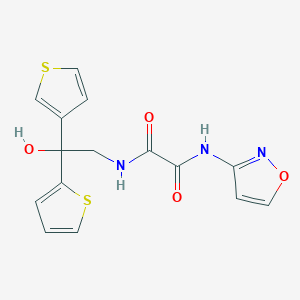

![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

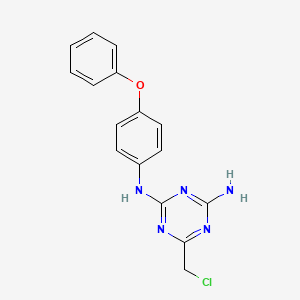

amino]propyl})amine](/img/structure/B2916133.png)

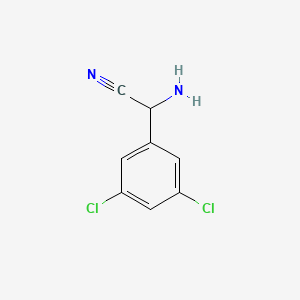

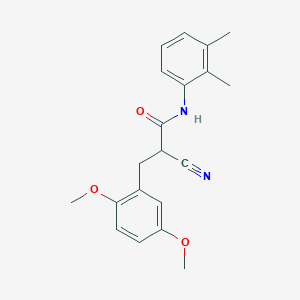

![N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide](/img/structure/B2916134.png)

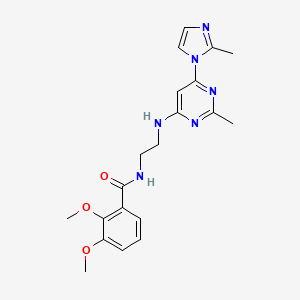

![(Prop-2-yn-1-yl)[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine](/img/structure/B2916138.png)

![1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]imidazole](/img/structure/B2916142.png)